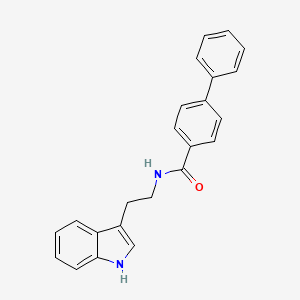

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEGDDXJVFNDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide typically involves the reaction between tryptamine and biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Amide Bond Formation

The synthesis involves the activation of the carboxylic acid group (biphenyl-4-carboxylic acid) via EDCI, forming an active ester intermediate. This intermediate reacts with the amine group of the indole-ethyl fragment (e.g., tryptamine) to form the final amide product. This mechanism is critical for linking the biphenyl and indole moieties .

Stability and Degradation

CA224 and related compounds exhibit air sensitivity in intermediates. For example:

Amide Group Reactivity

The carboxamide group in CA224 can undergo:

-

Hydrolysis : Acidic or basic conditions may cleave the amide bond, though detailed conditions for CA224 are not explicitly reported in the provided sources.

-

Alkylation/Protection : The amine may react with alkylating agents (e.g., methyl iodide) to form substituted derivatives, as seen in analogous systems .

Indole Moiety Reactivity

The indole core can participate in:

-

Electrophilic Substitution : Positions on the indole ring may react with electrophiles (e.g., halogens), though specific examples for CA224 are not detailed.

-

Oxidation/Reduction : The aromatic system may undergo redox transformations under strong oxidizing or reducing agents.

Biological Activity and Reaction Implications

While the focus is on chemical reactions, CA224’s biological activity (e.g., Cdk4 inhibition, tubulin polymerization effects ) may involve non-covalent interactions (e.g., hydrogen bonding, π-π stacking) rather than direct chemical modification. No covalent binding to targets is explicitly reported in the provided sources.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is its role as an anticancer agent. Research indicates that this compound effectively inhibits cancer cell growth by targeting specific phases of the cell cycle:

- Mechanism of Action : The compound blocks the G0/G1 and G2/M phases of the cell cycle, which is crucial for preventing cancer cell proliferation. It achieves this by inhibiting tubulin polymerization and enhancing depolymerization in taxol-stabilized tubulin .

- Protein Regulation : Western blot analyses reveal that treatment with this compound leads to the upregulation of tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin B1 and Cdk1. This regulatory effect contributes to its apoptotic induction in cancer cells .

- Efficacy in Models : In SCID mouse models, N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide demonstrated significant efficacy against human tumors derived from HCT-116 and NCI-H460 cells at doses considerably lower than the maximum tolerated dose (MTD) .

Neuroprotective Effects

Another promising application is in the treatment of neurodegenerative disorders. The compound has been studied for its potential to inhibit tau aggregation, which is implicated in conditions such as Alzheimer's disease:

- Tau Aggregation Inhibition : Studies indicate that derivatives of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can act as inhibitors of tau-induced toxicity, suggesting a therapeutic avenue for neurodegenerative diseases .

Anti-inflammatory and Antiviral Activities

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide also exhibits anti-inflammatory and antiviral properties:

- Biological Activity : The compound's structure allows it to interact with various biological pathways, potentially modulating inflammatory responses and viral replication mechanisms.

Synthesis and Structure Activity Relationship

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves several key steps that highlight its complex structure, which includes an indole moiety and a biphenyl group. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity:

| Structural Component | Impact on Activity |

|---|---|

| Indole Moiety | Enhances biological activity through receptor interaction |

| Biphenyl Group | Provides stability and influences pharmacokinetics |

| Carboxamide Functional Group | Essential for binding interactions with target enzymes |

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The biphenyl carboxamide structure can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic rings or the amide linkage, which critically influence physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison based on evidence from synthesized derivatives and related studies:

Key Observations

Aromatic Substituent Effects :

- Electron-Donating Groups : The 4-methylbenzamide derivative (15) exhibits a lower melting point (126.8–128.2°C) compared to the 4-chloro analog (17, 150.6–152.0°C), likely due to reduced polarity and weaker intermolecular forces .

- Extended Aromatic Systems : The naphthamide derivative (19) shows a significantly higher melting point (193.2–195.0°C), attributed to enhanced π-stacking from the naphthalene system .

Heterocyclic vs. Biphenyl Systems :

- The thiazole-4-carboxamide analog (1) introduces a heterocyclic ring, which may alter solubility and metabolic stability compared to the biphenyl system .

Biological Implications :

- The biphenyl-4-carboxamide group in the target compound may confer improved lipophilicity and membrane permeability relative to simpler benzamide derivatives .

- Fluorinated analogs (e.g., flurbiprofen-derived compounds in ) were synthesized for enhanced bioavailability, though their activity profiles differ due to steric and electronic effects.

Research Findings and Functional Insights

- Synthetic Accessibility : The target compound’s amide bond formation aligns with methods used for analogs in , such as mixed anhydride coupling or carbodiimide-mediated reactions.

- Spectroscopic Validation : All analogs in were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity.

- Thermal Stability : Higher melting points in halogenated or extended aromatic systems (e.g., 17, 19) suggest greater crystalline stability, which may correlate with prolonged shelf life .

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is characterized by its unique structural features:

- Indole moiety : A bicyclic structure that contributes to its biological activity.

- Biphenyl group : Enhances lipophilicity and receptor interactions.

- Carboxamide functional group : Plays a crucial role in binding interactions with biological targets.

The molecular formula is C₁₈H₁₈N₂O, with a molecular weight of approximately 356.42 g/mol.

Anticancer Properties

Research indicates that N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including lung and colon cancer cells. Key findings include:

- Cell Cycle Interference : The compound blocks the cell cycle at both the G0/G1 and G2/M phases, which is critical for preventing tumor growth .

- Apoptosis Induction : It selectively induces apoptosis in cancer cells, evidenced by increased expression of pro-apoptotic markers such as p53 and downregulation of cyclin B1 and Cdk1 .

The mechanisms through which N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide exerts its effects include:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a vital role in pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells. Inhibition leads to reduced proliferation of cancer cells.

- Modulation of Receptor Activity : The compound interacts with various receptors and enzymes, leading to alterations in signaling pathways associated with cell growth and apoptosis .

Comparative Biological Activity

To provide a clearer understanding of its efficacy, a comparison with other similar compounds is presented in the following table:

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide | 0.3 | Cell cycle arrest, apoptosis induction | |

| Brequinar | 0.5 | DHODH inhibition | |

| MS-275 | 0.14 | HDAC inhibition |

Study on Cancer Cell Lines

A study conducted on HCT-116 and NCI-H460 cell lines demonstrated that N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide effectively reduced colony formation efficiency by inducing apoptosis at concentrations as low as 0.3 µM. This was significantly more effective than conventional chemotherapeutics .

In Vivo Efficacy

In SCID mouse models bearing human tumors, the compound displayed promising efficacy at doses significantly lower than the maximum tolerated dose (MTD), indicating its potential for clinical development .

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide and its analogs?

Answer:

- Amide Coupling: The biphenyl-4-carboxylic acid derivative can be coupled with 2-(1H-indol-3-yl)ethylamine via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods.

- Purification: Flash column chromatography (e.g., n-hexane/ethyl acetate gradients) is commonly used to isolate the product, with yields ranging from 42% to 60% depending on substituents .

- Structural Confirmation: (e.g., δ 7.04–8.06 ppm for aromatic protons) and (e.g., carbonyl signals at ~164 ppm) are critical for verifying regiochemistry and purity .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Answer:

- HPLC-MS Stability Studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytic or oxidative byproducts.

- pKa Determination: Use potentiometric titration or computational tools (e.g., JChem) to predict ionization states affecting solubility and formulation .

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for crystalline forms identified via X-ray diffraction (e.g., ’s benzothiazine analog) .

Advanced Research Questions

Q. What mechanisms underlie the selective inhibition of cytochrome P450 enzymes by biphenylic carboxamides?

Answer:

- Molecular Docking: Align the compound’s biphenyl-indole scaffold with CYP51’s active site (e.g., sterol 14α-demethylase in protozoa) to identify hydrophobic and hydrogen-bonding interactions .

- Enzyme Kinetics: Measure values using recombinant CYP isoforms (e.g., human CYP3A4 vs. CYP2D6) to evaluate isoform selectivity. reports sub-micromolar inhibition for specific analogs .

- Metabolite Profiling: Use LC-MS/MS to identify hydroxylated or demethylated metabolites that may reduce inhibitory potency .

Q. How does structural modification of the indole or biphenyl moieties affect antiparasitic activity?

Answer:

- SAR Studies: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the biphenyl ring to enhance binding to protozoan CYP51. For example, 4'-fluoro analogs in show improved potency .

- Bioisosteric Replacement: Substitute the indole with azaindole or benzimidazole to modulate logP and improve membrane permeability .

- In Vivo Efficacy: Test optimized analogs in murine models of trypanosomiasis, monitoring parasitemia reduction and toxicity (e.g., liver enzyme assays) .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally similar analogs?

Answer:

- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorometric CYP assays) with cell-based viability assays (e.g., IC in Leishmania promastigotes) to distinguish direct target effects from off-target toxicity .

- Batch Reproducibility: Analyze synthetic intermediates (e.g., ’s bromomethyl impurities) via UPLC to ensure consistency in biological testing .

- Meta-Analysis: Cross-reference published data (e.g., vs. 5) to identify confounding factors like stereochemistry (e.g., cis/trans-4-methylcyclohexyl substituents) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Biphenylic Carboxamides

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOBt, DCM, RT | |

| Chromatography Solvent | n-hexane:EtOAc (8:2) | |

| Yield Range | 42–60% | |

| NMR Shift (Carbonyl) | ~164 ppm (13C) |

Q. Table 2. Biological Activity of Selected Analogs

| Analog Substituents | CYP51 IC (µM) | Antiparasitic IC (µM) | Reference |

|---|---|---|---|

| 4'-Fluoro, trans-cyclohexyl | 0.12 | 1.8 (Leishmania) | |

| 4-Methoxy, 5-methyl | 0.35 | 3.2 (Trypanosoma) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.